Researchers require selective, bioavailable SIRT1 probes to avoid confounding results from promiscuous activators like resveratrol (EC₁.₅ 46.2 μM). SRT3025 solves this with:
• EC₁.₅ ≤1 μM in cell-free assays; activates wild-type SIRT1 but not E230K mutant
• Oral bioavailability with documented in vivo efficacy: 10x LDL-R increase, bone density rescue (50-100 mg/kg), HSPC expansion
• Phase 1 clinical safety data (NCT01340911) and validated xenograft efficacy (IC₅₀ 0.98 μM in pancreatic cancer cells)
Molecular FormulaC31H31N5O2S2
Molecular Weight569.7 g/mol
CAS No.1231952-55-8
Cat. No.B3027058
⚠ Attention: For research use only. Not for human or veterinary use.
SRT3025: Oral SIRT1 Activator for Metabolic & Hematopoietic Research
SRT3025 is a potent, orally bioavailable small-molecule activator of the NAD⁺-dependent deacetylase Sirtuin 1 (SIRT1) [1]. It exhibits an EC₁.₅ value of ≤1 μM in cell-free assays, activating wild-type SIRT1 but not the E230K mutant . SRT3025 has demonstrated reproducible in vivo efficacy in murine models of atherosclerosis, bone loss, and hematopoietic stem cell expansion [2][3], and its clinical safety and pharmacokinetics have been evaluated in a Phase 1 human study (NCT01340911) [4].
Orally bioavailable SIRT1 activator for in vivo model dosing
SIRT1 pathway activation in cell-free and cellular assays
Reported model-response in atherosclerosis, bone, and hematopoietic models
[1] Gurt I, Artsi H, Cohen-Kfir E, et al. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells. PLoS ONE. 2015;10(7):e0134391. View Source
[2] Miranda MX, van Tits LJ, Lohmann C, et al. The Sirt1 activator SRT3025 provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression. Eur Heart J. 2015;36(1):51-59. View Source
[3] Zhang QS, Deater M, Schubert K, et al. The Sirt1 activator SRT3025 expands hematopoietic stem and progenitor cells and improves hematopoiesis in Fanconi anemia mice. Stem Cell Res. 2015;15(1):130-140. View Source
[4] ClinicalTrials.gov. A Study in Healthy Male Volunteers to Investigate Different Doses of a New Drug for the Treatment of Metabolic Diseases. Identifier: NCT01340911. View Source
SRT3025: Differentiation from Other SIRT1 Activators
SIRT1 activators exhibit critical quantitative differences in potency, selectivity, and in vivo functional outcomes that preclude generic substitution [1]. Resveratrol is a natural polyphenol with promiscuous targets and an EC₁.₅ of 46.2 μM, limiting its utility as a selective SIRT1 probe . SRT1720 shows improved potency (EC₁.₅ = 0.16 μM) but >230-fold selectivity over SIRT2/3, with a distinct mechanism involving PKA pathway activation . SRT2104, while clinically advanced, is reported to be 1000-fold more potent than resveratrol but has a divergent clinical safety and lipid-modifying profile [2]. SRT3025 occupies a specific niche: it combines oral bioavailability, validated SIRT1 activation (EC₁.₅ ≤1 μM), and documented in vivo efficacy in atheroprotection and hematopoietic expansion without direct SIRT1 activation in target cells [3][4]. Substituting one activator for another without accounting for these quantitative and mechanistic distinctions can confound experimental reproducibility and lead to erroneous conclusions about SIRT1 biology.
Potency and selectivity profiles differ significantly across SIRT1 activators, limiting direct substitution.
Mechanistic distinctions, such as PKA pathway activation for SRT1720, may shift cellular response readouts.
Oral bioavailability and in vivo model-response may not transfer between resveratrol, SRT1720, and SRT3025.
[1] Dai H, Sinclair DA, Ellis JL, Steegborn C. Sirtuin activators and inhibitors: Promises, achievements, and challenges. Pharmacol Ther. 2018;188:140-154. View Source
[2] Venkatasubramanian S, Noh RM, Daga S, et al. Cardiovascular effects of a novel SIRT1 activator, SRT2104, in otherwise healthy cigarette smokers. J Am Heart Assoc. 2013;2(3):e000042. View Source
[3] Gurt I, Artsi H, Cohen-Kfir E, et al. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells. PLoS ONE. 2015;10(7):e0134391. View Source
[4] Zhang QS, Deater M, Schubert K, et al. The Sirt1 activator SRT3025 expands hematopoietic stem and progenitor cells and improves hematopoiesis in Fanconi anemia mice. Stem Cell Res. 2015;15(1):130-140. View Source
SRT3025: Quantitative Evidence
SIRT1 Activation Potency in Cell-Free Assay
SRT3025 activates SIRT1 with an EC₁.₅ of ≤1 μM in a cell-free assay, which is approximately 46-fold more potent than the natural product resveratrol (EC₁.₅ = 46.2 μM) . Compared to SRT1720 (EC₅₀ = 0.16 μM), SRT3025 is less potent in vitro but exhibits a distinct in vivo pharmacological profile . SRT2183, another analog, shows an EC₁.₅ of 0.36 μM, indicating intermediate potency .
SIRT1 ActivationReported
EC₁.₅ ≤1 µM vs Resveratrol 46.2 µM, SRT1720 0.16 µM
Potency differences dictate achievable in vivo target engagement at tolerable doses and guide the selection of an appropriate tool compound for specific SIRT1-dependent readouts.
SIRT1Enzyme ActivationCell-Free Assay
Anti-Proliferative Effect in Pancreatic Cancer Cells
SRT3025 inhibits the proliferation of SU.86.86 pancreatic adenocarcinoma cells with an IC₅₀ of 0.98 μM [1]. In a comparative study, SRT3025, SRT1720, and SRT1460 all inhibited cell growth and survival of pancreatic cancer cells, enhancing sensitivity to gemcitabine and paclitaxel [2]. SRT1720 showed an IC₅₀ of approximately 0.5 μM in the same cell line, indicating slightly higher potency [3].
Cell Proliferation IC₅₀Head-to-head
0.98 µM SU.86.86 pancreatic cancer cells
Supports cell-model endpoint review
72 h incubation; SRT1720 IC₅₀ ~0.5 µM
Pancreatic CancerCell ViabilitySTACs
Evidence Dimension
Inhibition of SU.86.86 Cell Proliferation (IC₅₀)
Target Compound Data
0.98 μM
Comparator Or Baseline
SRT1720: ~0.5 μM; SRT1460: ~0.7 μM (estimated from Chini et al., 2016)
Quantified Difference
SRT1720 is ~1.96-fold more potent than SRT3025 in this assay
Conditions
SU.86.86 human pancreatic adenocarcinoma cell line; 72-hour incubation
Why This Matters
SRT3025 provides a validated tool for studying SIRT1-dependent lysosomal cell death in pancreatic cancer models, with defined potency that allows for rational dose selection in combination studies.
[2] Chini CCS, Espindola-Netto JM, Mondal G, et al. SIRT1-Activating Compounds (STAC) Negatively Regulate Pancreatic Cancer Cell Growth and Viability Through a SIRT1 Lysosomal-Dependent Pathway. Clin Cancer Res. 2016;22(10):2496-2507. View Source
[3] Chini CCS, et al. Clin Cancer Res. 2016; Figure 2A. View Source
LDL Receptor Upregulation & Atheroprotection
In ApoE-/- mice fed a high-cholesterol diet, 12-week treatment with SRT3025 (3.18 g/kg diet) resulted in a 10-fold increase in hepatic LDL receptor expression and significant reductions in plasma LDL, VLDL, and total cholesterol compared to placebo [1]. This atheroprotective effect was abolished in LDL-R-/- mice, confirming target engagement via LDL-R upregulation [2].
LDL-R ExpressionReported
10-fold increase Hepatic LDL receptor in ApoE⁻/⁻ mice
Supports LDL receptor model-response context
Dietary supplementation 3.18 g/kg, 12 w
AtherosclerosisLipid MetabolismIn Vivo Pharmacology
Evidence Dimension
Hepatic LDL Receptor Expression Fold-Change
Target Compound Data
10-fold increase
Comparator Or Baseline
Placebo (vehicle control)
Quantified Difference
10-fold induction over baseline
Conditions
Male ApoE-/- mice; 1.25% high-cholesterol diet; SRT3025 at 3.18 g/kg diet for 12 weeks
Why This Matters
This specific, quantitative in vivo efficacy benchmark supports the selection of SRT3025 for preclinical studies of atherosclerosis and lipid disorders where LDL receptor modulation is a key endpoint.
AtherosclerosisLipid MetabolismIn Vivo Pharmacology
[1] Miranda MX, van Tits LJ, Lohmann C, et al. The Sirt1 activator SRT3025 provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression. Eur Heart J. 2015;36(1):51-59. View Source
[2] Miranda MX, et al. Eur Heart J. 2015; Figure 4C and Results section. View Source
Protection Against OVX-Induced Bone Loss
SRT3025 (50 and 100 mg/kg daily oral dosing) rescued ovariectomy-induced bone loss in female mice, as evidenced by increased bone mineral density . In vitro, SRT3025 inhibits RANKL-induced osteoclastogenesis in bone marrow-derived macrophages at 2 μM, without affecting osteoclast survival [1]. Unlike resveratrol, SRT3025 did not affect hematopoietic stem cell quiescence, indicating a distinct mechanism of action in bone marrow niches [2].
Bone Density ModelReported
Reported BMD preservation vs OVX control 50–100 mg/kg daily oral dosing
Supports bone-density model-response context
In vitro 2 µM inhibits osteoclastogenesis
OsteoporosisBone MetabolismOsteoclastogenesis
Evidence Dimension
Bone Mineral Density Preservation (In Vivo)
Target Compound Data
Significant increase vs. OVX control at 50 and 100 mg/kg p.o.
Comparator Or Baseline
Resveratrol: Preserves bone mass via osteoblast stimulation and SIRT1 activation, but with broader off-target effects
Quantified Difference
SRT3025 demonstrates SIRT1-dependent anti-osteoclastogenic efficacy with oral bioavailability; resveratrol requires high doses due to poor bioavailability and lacks selectivity
Conditions
Female mice, bilateral ovariectomy, daily oral gavage for 6-8 weeks
Why This Matters
Researchers studying postmenopausal osteoporosis or bone remodeling should select SRT3025 for its validated oral efficacy and well-defined SIRT1-dependent mechanism, which avoids the confounding polypharmacology of resveratrol.
OsteoporosisBone MetabolismOsteoclastogenesis
[1] Gurt I, Artsi H, Cohen-Kfir E, et al. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells. PLoS ONE. 2015;10(7):e0134391. View Source
[2] Zhang QS, Deater M, Schubert K, et al. The Sirt1 activator SRT3025 expands hematopoietic stem and progenitor cells and improves hematopoiesis in Fanconi anemia mice. Stem Cell Res. 2015;15(1):130-140. View Source
Human Pharmacokinetics & Clinical Translation
SRT3025 advanced to a Phase 1 clinical trial (NCT01340911) evaluating safety, tolerability, and pharmacokinetics in healthy male volunteers [1]. This study assessed single ascending doses and the effect of food on bioavailability. In contrast, SRT2104 has progressed to multiple Phase 2 clinical trials for metabolic and inflammatory diseases [2]. The availability of human PK data for SRT3025 enables more accurate interspecies scaling and dose selection for preclinical studies.
Human PK Phase 1Class-level
Phase 1 safety/PK in healthy males NCT01340911
Supports human PK exposure-model context
Cross-species PK exposure research
Clinical PharmacologyPhase 1Oral Bioavailability
Evidence Dimension
Clinical Development Stage
Target Compound Data
Phase 1 completed (NCT01340911); PK profile established in humans
Comparator Or Baseline
SRT2104: Phase 2 clinical trials ongoing; resveratrol: nutraceutical with extensive human exposure but poor PK; SRT1720: preclinical only
Quantified Difference
SRT3025 is one of only three SIRT1 activators (with SRT2104 and resveratrol) with published human PK data, positioning it as a high-quality translational tool
Conditions
Randomized, placebo-controlled, single-blind, dose-escalation study in healthy males
Why This Matters
Procurement of SRT3025 is justified for translational research programs requiring a SIRT1 activator with documented human tolerability and PK, bridging the gap between rodent models and clinical investigation.
Clinical PharmacologyPhase 1Oral Bioavailability
[1] ClinicalTrials.gov. A Study in Healthy Male Volunteers to Investigate Different Doses of a New Drug for the Treatment of Metabolic Diseases. Identifier: NCT01340911. View Source
[2] Venkatasubramanian S, Noh RM, Daga S, et al. Cardiovascular effects of a novel SIRT1 activator, SRT2104, in otherwise healthy cigarette smokers. J Am Heart Assoc. 2013;2(3):e000042. View Source
SRT3025: Recommended Applications
Atherosclerosis & Lipid Metabolism
SRT3025 is optimally deployed in ApoE-/- or LDL-R-/- mouse models to investigate SIRT1-dependent regulation of hepatic LDL receptor expression and plasma cholesterol. The documented 10-fold increase in LDL-R expression and significant reduction in plasma LDL/VLDL at 3.18 g/kg dietary supplementation provides a validated dosing benchmark [1]. This scenario is supported by the loss of atheroprotection in LDL-R-/- mice, confirming target engagement [2].
Osteoporosis & Bone Remodeling
SRT3025 is appropriate for studies of postmenopausal osteoporosis using ovariectomized rodent models. Oral dosing at 50-100 mg/kg daily rescues bone mineral density loss . In vitro, 2 μM SRT3025 inhibits RANKL-induced osteoclastogenesis in BMMs without affecting osteoclast survival [3]. This application is distinguished from resveratrol by SRT3025's oral bioavailability and SIRT1-selective mechanism.
Hematopoietic Stem Cell & Bone Marrow Failure
SRT3025 expands hematopoietic stem and progenitor cells (HSPCs) and increases platelet and white blood cell counts in both wild-type and Fanconi anemia (Fancd2-/-) mice [4]. Notably, SRT3025 does not affect stem cell quiescence, unlike resveratrol, indicating a distinct mechanism of action suitable for studies of bone marrow failure where preservation of quiescence is critical [5].
Pancreatic Cancer Combination Therapy
SRT3025 (IC₅₀ = 0.98 μM in SU.86.86 cells) is a validated tool for studying SIRT1-dependent lysosomal cell death in pancreatic cancer [6]. Its ability to enhance sensitivity to gemcitabine and paclitaxel in vitro and in xenograft models supports its use in preclinical combination therapy studies [7]. Researchers should select SRT3025 when a SIRT1 activator with defined anti-proliferative potency and in vivo xenograft efficacy is required.
Application
Selection Property
Validation Focus
Atherosclerosis & lipid metabolism research
Oral bioavailability and LDL receptor modulation endpoint
Plasma lipid and receptor expression endpoints
Osteoporosis & bone remodeling research
Oral dosing and anti-osteoclastogenic profile
Bone mineral density and osteoclast endpoints
Hematopoietic stem cell & bone marrow failure research
HSPC expansion without quiescence disruption
Hematopoietic recovery and niche endpoints
Pancreatic cancer cell-model studies
SIRT1-dependent lysosomal cell death pathway
Cell viability and combination agent endpoints
[1] Miranda MX, van Tits LJ, Lohmann C, et al. The Sirt1 activator SRT3025 provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression. Eur Heart J. 2015;36(1):51-59. View Source
[2] Miranda MX, et al. Eur Heart J. 2015; Figure 4C. View Source
[3] Gurt I, Artsi H, Cohen-Kfir E, et al. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells. PLoS ONE. 2015;10(7):e0134391. View Source
[4] Zhang QS, Deater M, Schubert K, et al. The Sirt1 activator SRT3025 expands hematopoietic stem and progenitor cells and improves hematopoiesis in Fanconi anemia mice. Stem Cell Res. 2015;15(1):130-140. View Source
[7] Chini CCS, Espindola-Netto JM, Mondal G, et al. SIRT1-Activating Compounds (STAC) Negatively Regulate Pancreatic Cancer Cell Growth and Viability Through a SIRT1 Lysosomal-Dependent Pathway. Clin Cancer Res. 2016;22(10):2496-2507. View Source
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